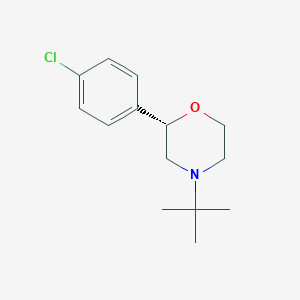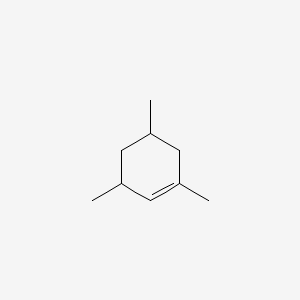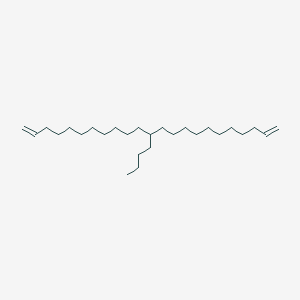
12-Butyltricosa-1,22-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Butyltricosa-1,22-diene is an organic compound with the molecular formula C27H52. It is a long-chain hydrocarbon featuring two double bonds, specifically located at the 1st and 22nd positions. This compound is part of the diene family, which is characterized by the presence of two carbon-carbon double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 12-Butyltricosa-1,22-diene can be achieved through various synthetic routes. One notable method involves the isomerization of olefins. For instance, the reaction can be carried out in a slurry of potassium on alumina (K/Al2O3) in hexane, hexane/toluene (1:1), and toluene, yielding different percentages of olefin isomerization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory methods.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Butyltricosa-1,22-diene undergoes various chemical reactions typical of dienes. These include:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form the corresponding alkane.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used under controlled temperatures to achieve desired products.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
12-Butyltricosa-1,22-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of long-chain dienes and their behavior in various chemical reactions.
Industry: Used in the production of polymers and other materials where specific structural properties are required.
Wirkmechanismus
The mechanism of action of 12-Butyltricosa-1,22-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form intermediate carbocations, which then undergo further transformations to yield the final products.
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simple diene with two double bonds at the 1st and 3rd positions.
Isoprene: A naturally occurring diene with double bonds at the 1st and 4th positions.
2,4-Hexadiene: A diene with double bonds at the 2nd and 4th positions.
Uniqueness: 12-Butyltricosa-1,22-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical properties and reactivity patterns compared to shorter-chain dienes.
Eigenschaften
CAS-Nummer |
918442-42-9 |
|---|---|
Molekularformel |
C27H52 |
Molekulargewicht |
376.7 g/mol |
IUPAC-Name |
12-butyltricosa-1,22-diene |
InChI |
InChI=1S/C27H52/c1-4-7-10-12-14-16-18-20-22-25-27(24-9-6-3)26-23-21-19-17-15-13-11-8-5-2/h4-5,27H,1-2,6-26H2,3H3 |
InChI-Schlüssel |
SZKBUGWVBLCLSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCCCCCCCC=C)CCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-1,3-diphenylprop-1-en-2-yl]benzene](/img/structure/B14176965.png)
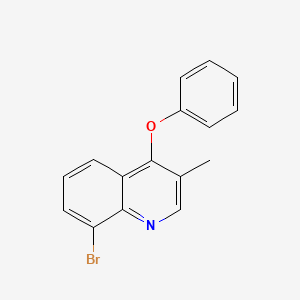
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)
![3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14176978.png)
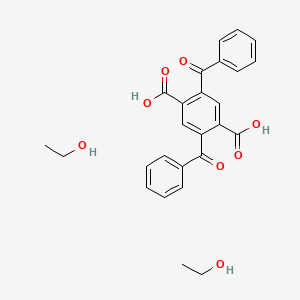
![1-[(Pyren-1-YL)methyl]-1H-imidazole](/img/structure/B14176984.png)
![1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14176998.png)

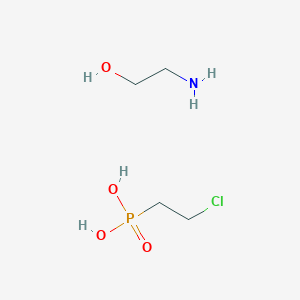
![3-Methoxy-5-[(4-phenoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177023.png)

![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
